BenchChemオンラインストアへようこそ!

(-)-Chlorpheniramine maleate

H1 receptor pharmacology Enantiomer binding affinity Radioligand displacement

(-)-Chlorpheniramine maleate (CAS 23095-76-3) is the R-(-)-enantiomer of chlorpheniramine maleate, a first-generation alkylamine H1 receptor antagonist. Unlike the therapeutically used S-(+)-enantiomer (dexchlorpheniramine), this compound exhibits 240-fold lower H1 receptor binding affinity and produces no detectable sedation at 10 mg oral dose in humans, making it an ideal stereochemically matched negative control for in vitro and ex vivo pharmacology experiments. As the definitive reference standard for quantifying the undesired l-enantiomer impurity (detected at 1–6% in commercial dexchlorpheniramine formulations, approaching ICH regulatory thresholds), this compound is essential for chiral HPLC method validation (OVM column, Rs = 3.2), calibration curve establishment, and batch-to-batch quality control compliance. Researchers investigating H1 receptor-independent CNS effects—including cocaine-like discriminative stimulus effects and dopamine reuptake mechanisms—require this enantiomer to dissect pharmacological actions beyond histamine receptor blockade. For enantioselective bioanalytical method development, (-)-chlorpheniramine maleate serves as the authentic analytical standard for LC/MS methods with validated quantitation limits of 125 pg/mL and linear calibration ranges of 0.13–50.00 ng/mL, enabling accurate measurement of enantiomer-specific plasma concentrations in clinical pharmacology and CYP2D6 pharmacogenetic studies.

Molecular Formula C20H23ClN2O4
Molecular Weight 390.9 g/mol
CAS No. 23095-76-3
Cat. No. B1668843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Chlorpheniramine maleate
CAS23095-76-3
Synonyms(-)-Chlorpheniramine maleate;  (R)-(-)-Chlorpheniramine maleate;  L-Chlorpheniramine maleate; 
Molecular FormulaC20H23ClN2O4
Molecular Weight390.9 g/mol
Structural Identifiers
SMILESCN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C16H19ClN2.C4H4O4/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13;5-3(6)1-2-4(7)8/h3-9,11,15H,10,12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t15-;/m1./s1
InChIKeyDBAKFASWICGISY-HFNHQGOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

(-)-Chlorpheniramine maleate CAS 23095-76-3: R-Enantiomer Procurement and Differentiation Guide for Chiral Research and Quality Control


(-)-Chlorpheniramine maleate (CAS 23095-76-3) is the R-enantiomer of chlorpheniramine maleate, a first-generation alkylamine H1 receptor antagonist. Unlike the racemic mixture (CAS 113-92-8) or the therapeutically used S-(+)-enantiomer (dexchlorpheniramine), (-)-chlorpheniramine maleate exhibits distinct pharmacological properties that render it uniquely valuable as a research tool, an analytical reference standard for chiral impurity monitoring, and a compound for investigating non-H1 receptor-mediated effects [1]. The compound demonstrates a fundamentally different activity profile at histamine H1 receptors compared to its (+)-enantiomer counterpart, with documented differences in receptor binding affinity, pharmacokinetic disposition, and CNS behavioral effects [2].

Why Racemic Chlorpheniramine or Dexchlorpheniramine Cannot Substitute for (-)-Chlorpheniramine Maleate in Analytical and Mechanistic Research


Generic substitution fails because (-)-chlorpheniramine maleate is not merely a less active enantiomer—it is a fundamentally distinct chemical entity with unique analytical, pharmacological, and behavioral properties that differ from both the racemic mixture and the therapeutic S-(+)-enantiomer. Stereoselective elimination in humans results in the more pharmacologically active S-(+)-enantiomer being cleared approximately 2- to 3-fold more slowly than the R-(-)-enantiomer, creating a dynamic and time-dependent enantiomeric ratio in plasma that cannot be replicated by administration of a single enantiomer or a racemic mixture [1]. Furthermore, (-)-chlorpheniramine maleate serves as an essential reference standard for quantifying chiral impurities in commercial dexchlorpheniramine formulations, where the undesired l-enantiomer is detected at levels of 1–6%, which approaches or exceeds ICH regulatory thresholds [2]. The compound also exhibits unique behavioral pharmacology—unlike (+)-chlorpheniramine, (-)-chlorpheniramine at 10 mg oral dose produces no detectable sedation in human subjects, with changes in measures of drowsiness and performance indistinguishable from placebo [3]. These quantifiable differences preclude simple substitution for any research, analytical, or quality control application requiring stereochemical specificity.

(-)-Chlorpheniramine Maleate: Quantified Differentiation Evidence Versus Comparators for Informed Procurement


H1 Receptor Binding Affinity: 240-Fold Lower Potency Than (+)-Chlorpheniramine Defines the Enantiomer's Role as a Negative Control and Research Tool

(-)-Chlorpheniramine exhibits dramatically weaker binding affinity for histamine H1 receptors compared to its (+)-enantiomer counterpart. In guinea-pig brain membrane preparations, (+)-chlorpheniramine was 240-fold more potent as an inhibitor of [3H]mepyramine binding than (-)-chlorpheniramine [1]. A separate study using rat brain tissue determined Ki values of 211–361 nM for (-)-chlorpheniramine, compared to 2.67–4.81 nM for dexchlorpheniramine, representing an approximately 70- to 100-fold difference in affinity [2]. This stereoselective binding profile, also reflected in pA2 values of 6 for the (-)-isomer versus 8 for the (+)-isomer in rabbit aorta preparations [3], establishes (-)-chlorpheniramine maleate as a stereochemically pure negative control and an essential reference standard for validating enantioselective assays.

H1 receptor pharmacology Enantiomer binding affinity Radioligand displacement Chiral pharmacology

Human Sedation Profile: (-)-Chlorpheniramine 10 mg Shows No Detectable Sedation Versus (+)-Chlorpheniramine-Induced Drowsiness and Performance Impairment

In a controlled human study involving six healthy young adults, 10 mg oral (-)-chlorpheniramine produced changes in measures of drowsiness and performance that were not different from changes observed with placebo [1]. In marked contrast, an equivalent 10 mg dose of (+)-chlorpheniramine significantly reduced daytime sleep latencies, caused subjects to report feeling more sleepy, and impaired performance on digit symbol substitution tasks [1]. This stereoselective sedation profile demonstrates that (-)-chlorpheniramine lacks the CNS-depressant effects characteristic of first-generation H1 antihistamines, despite being chemically identical except for stereochemistry at a single chiral center.

CNS side effects Enantiomer sedation profile Human clinical pharmacology Psychomotor performance

Stereoselective Human Pharmacokinetics: (-)-Chlorpheniramine Cleared 2- to 3-Fold Faster Than the Pharmacologically Active (+)-Enantiomer

In extensive metabolizers receiving a single 8 mg oral dose of racemic chlorpheniramine, the mean Cmax for the (-)-enantiomer was 5.38 ± 0.44 ng/mL, compared to 12.55 ± 1.51 ng/mL for the (+)-enantiomer—a difference of approximately 2.3-fold [1]. Oral clearance (CLoral) for the (-)-enantiomer was 1.07 ± 0.15 L/h/kg, compared to 0.49 ± 0.08 L/h/kg for the (+)-enantiomer, representing a 2.2-fold faster clearance rate for the (-)-enantiomer [1]. Following quinidine-mediated CYP2D6 inhibition, the (-)-enantiomer clearance decreased to 0.60 ± 0.10 L/h/kg, confirming CYP2D6 involvement in its metabolism [1].

Enantioselective pharmacokinetics CYP2D6 metabolism Oral clearance Chiral drug disposition

Chiral Impurity Quantification: Commercial Dexchlorpheniramine Formulations Contain 1–6% (-)-Chlorpheniramine Maleate Impurity

A 2025 chiral HPLC study evaluating the quality of commercial d-chlorpheniramine maleate (d-CPM) drug substances and formulations detected large content (1–6%) of the minor enantiomer l-CPM ((-)-chlorpheniramine maleate) in both drug substances and finished dosage forms [1]. Notably, approximately 6% l-CPM—the highest level among tested formulations—was observed in injections, likely attributable to heat-induced chiral inversion during sterilization [1]. The study also documented that chiral inversion of d-CPM to l-CPM occurs under heating conditions across all formulations, with increases proportional to heating temperature and duration, and that l-CPM content increased in syrups, powders, and tablets stored at room temperature for one year [1].

Chiral impurity analysis Pharmaceutical quality control HPLC enantiomeric purity Regulatory compliance

Muscarinic Acetylcholine Receptor Affinity: (-)-Chlorpheniramine Exhibits ~2-Fold Weaker Binding Than (+)-Enantiomer at Off-Target Receptors

Both enantiomers of chlorpheniramine exhibit very low affinity for muscarinic acetylcholine receptors, but a quantifiable stereoselective difference has been observed. In rat brain tissue, (+)-chlorpheniramine demonstrated Ki values of 20–30 μM for muscarinic receptors, whereas (-)-chlorpheniramine showed weaker binding with Ki values of 40–50 μM [1]. This approximately 2-fold difference in off-target receptor affinity, while modest in absolute terms, demonstrates that stereochemistry influences interactions beyond the primary H1 receptor target.

Muscarinic receptor binding Anticholinergic activity Off-target pharmacology Enantiomer selectivity

Enantioselective Analytical Method Validation: Baseline Separation of (-)-Chlorpheniramine Maleate Achieved with Resolution Rs = 3.2 for Quality Control Applications

Robust chiral HPLC methods have been established and validated for separating chlorpheniramine enantiomers. Using an ovomucoid (OVM) column under reversed-phase conditions, enantiomers of chlorpheniramine maleate were successfully separated with a resolution (Rs) of 3.2 within 10 minutes [1]. This validated method enabled the detection and quantification of l-CPM impurity at levels as low as 1% in commercial d-CPM formulations [1]. Additionally, a β-cyclodextrin chiral stationary phase method achieved enantioselective separation of (−)-(R)- and (+)-(S)-chlorpheniramine with enantioselectivity α = 1.12 and resolution factor Rs = 1.17, with quantitation limits down to 125 pg/mL from plasma samples [2].

Chiral HPLC method development Enantiomeric separation Analytical validation Reference standard procurement

Validated Application Scenarios for (-)-Chlorpheniramine Maleate Based on Quantified Differentiation Evidence


Chiral Impurity Reference Standard for Dexchlorpheniramine Quality Control

(-)-Chlorpheniramine maleate serves as the definitive reference standard for quantifying the undesired l-enantiomer impurity in commercial dexchlorpheniramine drug substances and finished dosage forms. A 2025 study using validated chiral HPLC (OVM column, Rs = 3.2) detected l-CPM at 1–6% in commercial products, with injections showing up to ~6% impurity [1]. Quality control laboratories require authentic (-)-chlorpheniramine maleate reference material to establish calibration curves, validate method specificity, and ensure batch-to-batch compliance with ICH guidelines for chiral impurities [1].

Stereochemically Matched Negative Control in H1 Receptor Pharmacology Studies

With H1 receptor binding affinity 240-fold lower than (+)-chlorpheniramine [1] and pA2 values of 6 versus 8 for the (+)-isomer , (-)-chlorpheniramine maleate provides an ideal stereochemically matched negative control for in vitro and ex vivo pharmacology experiments. Researchers investigating novel H1 antagonists can use (-)-chlorpheniramine to validate assay specificity, establish baseline non-specific binding, and confirm that observed effects are stereoselective rather than attributable to the chlorpheniramine scaffold itself [1].

Investigating Non-H1 Receptor-Mediated CNS Effects of Chlorpheniramine

Behavioral studies in squirrel monkeys demonstrate that racemic chlorpheniramine and both d- and l-isomers (3.0–10.0 mg/kg) produce comparable increases in response rates under fixed-interval schedules, despite the d-isomer being much more potent at H1 receptors [1]. This finding—that psychomotor stimulant effects of chlorpheniramine involve actions other than H1 or H2 receptor blockade—establishes (-)-chlorpheniramine maleate as a critical tool for dissecting H1 receptor-independent CNS pharmacology, including investigation of cocaine-like discriminative stimulus effects and dopamine reuptake mechanisms [1].

Bioanalytical Method Development and Pharmacokinetic Modeling

The stereoselective elimination of chlorpheniramine—with (-)-enantiomer cleared 2.2-fold faster (CLoral = 1.07 L/h/kg) than the (+)-enantiomer (CLoral = 0.49 L/h/kg) [1]—requires enantioselective bioanalytical methods for accurate pharmacokinetic assessment. (-)-Chlorpheniramine maleate is essential as an authentic analytical standard for developing and validating LC/MS methods with demonstrated quantitation limits of 125 pg/mL and linear calibration ranges of 0.13–50.00 ng/mL . This enables accurate measurement of enantiomer-specific plasma concentrations in clinical pharmacology studies and CYP2D6 pharmacogenetic investigations [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for (-)-Chlorpheniramine maleate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.